4-Fluorobutyl methanesulfonate

Description

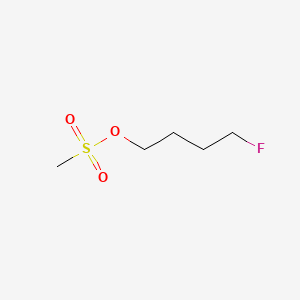

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobutyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO3S/c1-10(7,8)9-5-3-2-4-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFWEKWCFXVHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207938 | |

| Record name | 1-Butanol, 4-fluoro-, methanesulfonate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-61-0 | |

| Record name | 4-Fluorobutylmesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobutyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 4-fluoro-, methanesulfonate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROBUTYLMESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IOQ716P49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Fluorobutyl Methanesulfonate

Direct Mesylation of 4-Fluorobutanol Derivatives

The most common and straightforward synthesis of 4-fluorobutyl methanesulfonate (B1217627) involves the direct reaction of 4-fluorobutanol with a mesylating agent. This process converts the primary alcohol into its corresponding methanesulfonate ester.

Reagent Systems and Reaction Conditions for Primary Alcohol Mesylation

The esterification of 4-fluorobutanol is typically achieved using methanesulfonyl chloride (MsCl) as the mesylating agent. acs.orgvulcanchem.com This reaction is generally carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA) or pyridine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. thieme-connect.com Common solvents for this transformation include dichloromethane (B109758) (DCM) and other aprotic solvents that can dissolve the starting materials and remain inert under the reaction conditions. thieme-connect.com

Another effective mesylating agent is methanesulfonic anhydride (B1165640) ((MeSO₂)₂O). thieme-connect.com An advantage of using the anhydride is that it avoids the formation of alkyl chloride as a potential side product, which can sometimes occur when using methanesulfonyl chloride. thieme-connect.com The reaction conditions with methanesulfonic anhydride are generally similar to those with methanesulfonyl chloride, employing a base and an appropriate solvent. thieme-connect.com

A typical laboratory-scale synthesis involves dissolving 4-fluorobutanol in a suitable solvent, followed by the addition of the base and subsequent dropwise addition of methanesulfonyl chloride, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete conversion.

Optimization of Reaction Parameters (e.g., Solvent Effects, Temperature, Base Selection)

The efficiency and yield of the mesylation of 4-fluorobutanol can be significantly influenced by several reaction parameters.

Solvent: The choice of solvent is crucial for ensuring that all reactants remain in solution and for facilitating the reaction. Dichloromethane is a widely used solvent due to its inertness and ease of removal. thieme-connect.com Other aprotic solvents can also be employed, and the selection may depend on the scale of the reaction and the desired workup procedure.

Temperature: The reaction is often initiated at a low temperature, such as 0 °C, to manage the exothermicity of the reaction between the alcohol and methanesulfonyl chloride. After the initial addition, the reaction is often allowed to warm to room temperature to drive it to completion. The optimal temperature profile can vary depending on the specific substrate and reagents used.

Base Selection: Triethylamine is a common and effective base for this transformation. thieme-connect.com Pyridine can also be used. The primary role of the base is to act as a proton scavenger. The stoichiometry of the base is typically at least one equivalent to neutralize the generated acid, with a slight excess often being beneficial. The selection of the base can also influence the reaction rate and the profile of any potential side reactions.

Below is an interactive data table summarizing typical reaction conditions for the mesylation of primary alcohols, which are applicable to 4-fluorobutanol.

| Parameter | Condition | Rationale |

| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | Readily available and highly reactive. |

| Methanesulfonic Anhydride ((MeSO₂)₂O) | Avoids the formation of alkyl chloride byproducts. | |

| Base | Triethylamine (TEA), Pyridine | Neutralizes the HCl or methanesulfonic acid byproduct. |

| Solvent | Dichloromethane (DCM), Acetonitrile (B52724) (MeCN) | Inert solvent that dissolves reactants. |

| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows the reaction to proceed to completion. |

| Stoichiometry | Slight excess of mesylating agent and base | Ensures complete conversion of the alcohol. |

Alternative Synthetic Routes to 4-Fluorobutyl Methanesulfonate

Besides the direct mesylation of 4-fluorobutanol, alternative synthetic strategies can be employed, particularly when starting from different precursors.

Conversion from Halogenated Butane (B89635) Precursors

An alternative approach to this compound involves the use of halogenated butane precursors, such as 1-bromo-4-fluorobutane (B1265377). This method typically involves a nucleophilic substitution reaction. For instance, 1-bromo-4-fluorobutane can be reacted with a source of the mesylate anion. While direct conversion might be challenging, this precursor is often used in the synthesis of various 4-fluorobutyl-substituted compounds, which could then potentially be converted to the desired mesylate. core.ac.ukmdpi.comacs.orggoogle.com For example, 1-bromo-4-fluorobutane can be used to introduce the 4-fluorobutyl group onto a molecule, which might then undergo further functional group transformations. mdpi.comgoogle.com

Novel Catalytic Approaches in Mesylate Synthesis

Recent advancements in catalysis have introduced new methods for the synthesis of alkyl mesylates that could be applicable to the preparation of this compound.

Nickel-Catalyzed Synthesis: Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for forming C-C bonds, and these reactions often utilize alkyl mesylates as electrophiles. figshare.comnih.gov In some instances, the alkyl mesylate can be generated in situ from the corresponding alcohol. nih.gov Nickel catalysis can also be employed for the cyanation of unactivated alkyl mesylates. bohrium.com These methods highlight the growing importance of nickel catalysis in the synthesis and transformation of alkyl mesylates. While not yet specifically reported for this compound, these catalytic systems offer a promising avenue for future synthetic explorations. bohrium.comresearchgate.net

Continuous Flow Synthesis: Continuous flow technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. figshare.comvapourtec.comresearchgate.netacs.org The synthesis of alkyl mesylates from alcohols has been successfully demonstrated in a continuous flow setup. figshare.comvapourtec.comresearchgate.netacs.org In a typical flow process, solutions of the alcohol (e.g., 4-fluorobutanol) and the mesylating agent are pumped through a heated reactor, allowing for rapid and efficient conversion. acs.org This methodology could be particularly advantageous for the large-scale production of this compound, offering precise control over reaction parameters and potentially higher yields and purity. figshare.comvapourtec.comresearchgate.netacs.org

Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the amine hydrochloride salt, and any byproducts. The standard method for purification is column chromatography on silica (B1680970) gel. vulcanchem.com The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) is critical for achieving good separation.

An aqueous workup is typically performed before chromatography. This involves washing the organic layer with water, a dilute acid solution (like 1M HCl) to remove the excess amine, and a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then subjected to chromatographic purification.

In some cases, particularly for larger scale preparations, fractional distillation under reduced pressure can be an effective purification method, provided the boiling points of the product and impurities are sufficiently different. vulcanchem.com

The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and identify any residual impurities.

Reactivity and Mechanistic Investigations of 4 Fluorobutyl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Mesylate Group

The reactivity of 4-fluorobutyl methanesulfonate (B1217627) is dominated by the chemistry of its methanesulfonate (mesylate) group. The mesylate anion is the conjugate base of the strong acid methanesulfonic acid, making it an excellent leaving group in nucleophilic substitution reactions. organic-chemistry.org This property facilitates the displacement of the mesylate by a wide array of nucleophiles, a reaction of significant utility in both synthetic chemistry and specialized applications like radiolabeling. The general mechanism involves the attack of a nucleophile (Nu:⁻) on the carbon atom bonded to the mesylate group, leading to the cleavage of the carbon-oxygen bond and the formation of a new carbon-nucleophile bond.

The primary carbon bearing the mesylate in 4-fluorobutyl methanesulfonate is an electrophilic center amenable to attack by various nucleophiles. This allows for the synthesis of a range of 4-fluorobutyl derivatives.

[¹⁸F]Fluoride: A prominent application of alkyl mesylates is in the synthesis of radiotracers for Positron Emission Tomography (PET). researchgate.netresearchgate.net Nucleophilic substitution with [¹⁸F]fluoride is a key method for introducing the positron-emitting isotope ¹⁸F into molecules. researchgate.net The reaction of this compound with [¹⁸F]fluoride, typically sourced as K[¹⁸F]F and activated with a cryptand like Kryptofix®222 (K2.2.2), produces [¹⁸F]-1,4-difluorobutane. rsc.orgmdpi.com These reactions are often conducted in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to enhance the nucleophilicity of the fluoride (B91410) ion. rsc.orgmasterorganicchemistry.com The synthesis of [¹⁸F]4-fluorobutyl tosylate, a similar sulfonate ester, from its corresponding precursor highlights the efficiency of this type of substitution. rsc.org

Azide (B81097) (N₃⁻): The azide ion is a strong nucleophile that readily displaces the mesylate group to form 4-fluorobutyl azide. This reaction is a standard Sₙ2 process. researchgate.net The resulting alkyl azide is a versatile intermediate that can be further transformed, for example, through reduction to an amine or via click chemistry. The reaction of alkyl mesylates with sodium azide is a well-established method for introducing the azide functionality. nih.gov

Cyanide (CN⁻): Cyanide is another effective nucleophile that can replace the mesylate group to yield 5-fluoropentanenitrile. This reaction extends the carbon chain by one atom and introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. The reaction typically involves using a cyanide salt, such as sodium or cuprous cyanide, in a polar aprotic solvent. epo.org

The following table summarizes typical conditions for these nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Solvent | Product |

| [¹⁸F]Fluoride | K[¹⁸F]F / K2.2.2 | Acetonitrile | [¹⁸F]-1,4-Difluorobutane |

| Azide | Sodium Azide (NaN₃) | DMF | 4-Fluorobutyl azide |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 5-Fluoropentanenitrile |

Regioselectivity refers to the preference for a reaction to occur at one position over another. libretexts.org In the case of this compound, there is only one electrophilic center susceptible to nucleophilic attack under typical Sₙ2 conditions: the primary carbon atom directly bonded to the methanesulfonate leaving group. The other C-F and C-H bonds in the molecule are not reactive under these conditions. Therefore, nucleophilic substitution reactions on this substrate are highly regioselective, with the nucleophile exclusively attacking the C-1 position. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. saskoer.ca The parent molecule, this compound, is achiral, meaning it does not have a stereocenter. However, the mechanism by which substitution occurs has inherent stereochemical consequences. The reaction proceeds via an Sₙ2 pathway, which is stereospecific and occurs with a complete inversion of configuration at the electrophilic carbon. organic-chemistry.orgcas.cn If a chiral analogue of this compound were used (for example, by introducing a substituent), the Sₙ2 reaction would lead to a single enantiomer of the product with the opposite stereochemistry of the starting material. youtube.com

Nucleophilic aliphatic substitution can generally proceed through two primary mechanisms: Sₙ1 (substitution, nucleophilic, unimolecular) and Sₙ2 (substitution, nucleophilic, bimolecular). organic-chemistry.orgpressbooks.pub

Sₙ2 Pathway: This mechanism is characteristic of primary and methyl substrates. pressbooks.pubmasterorganicchemistry.com The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). organic-chemistry.org Simultaneously, the bond to the leaving group breaks. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub Given that this compound is a primary alkyl mesylate, it reacts almost exclusively through the Sₙ2 pathway. The unhindered nature of the primary carbon allows for easy access by the nucleophile. masterorganicchemistry.combits-pilani.ac.in

Sₙ1 Pathway: This pathway is favored for tertiary substrates because it proceeds through a stable carbocation intermediate. masterorganicchemistry.comlibretexts.org It is a two-step process where the leaving group first departs to form a carbocation, which is then attacked by the nucleophile. organic-chemistry.org The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the substrate concentration. pressbooks.pub An Sₙ1 mechanism is highly disfavored for this compound because the formation of the corresponding primary carbocation (1-fluoro-4-butyl cation) is energetically unfavorable and unstable. organic-chemistry.orgmasterorganicchemistry.com

The key factors determining the pathway are summarized in the table below.

| Factor | Sₙ1 Reaction | Sₙ2 Reaction | Relevance to this compound |

| Substrate | 3° > 2° >> 1° libretexts.org | 1° > 2° >> 3° pressbooks.pub | Primary (1°) substrate strongly favors Sₙ2. masterorganicchemistry.com |

| Mechanism | Two steps, carbocation intermediate organic-chemistry.org | One concerted step organic-chemistry.org | A concerted Sₙ2 mechanism is expected. |

| Nucleophile | Weak nucleophiles favored libretexts.org | Strong nucleophiles favored libretexts.org | Reactions often use strong nucleophiles (azide, cyanide), favoring Sₙ2. |

| Leaving Group | Good leaving group required | Good leaving group required | The mesylate is an excellent leaving group, facilitating the Sₙ2 reaction. organic-chemistry.org |

Role of the Fluorine Atom in this compound Reactivity

The fluorine atom, despite being at the C-4 position and distant from the reactive center, exerts a notable influence on the molecule's reactivity through electronic effects transmitted along the carbon chain.

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I effect). mdpi.comethz.ch This effect involves the polarization of sigma (σ) bonds, causing a pull of electron density towards the fluorine atom. soton.ac.uk In this compound, this electron-withdrawing effect propagates through the four-carbon chain. Although the effect diminishes with distance, it still results in a slight decrease in electron density at the C-1 carbon (the electrophilic center). This makes the C-1 carbon more electron-deficient, or more electrophilic, thereby increasing its susceptibility to attack by a nucleophile. ethz.ch

The primary influence of the fluorine atom on reactivity is on the rate of the Sₙ2 substitution. By increasing the electrophilicity of the C-1 carbon, the inductive effect of the fluorine atom can lead to an acceleration of the nucleophilic attack. Studies on fluorinated alkyl bromides have shown that the position of the fluorine substituent is critical; fluorine atoms close to the reaction center can significantly decelerate Sₙ2 reactions. researchgate.net However, a γ- or δ-fluorine substituent, as in this compound, is expected to have a modest rate-enhancing effect due to the inductive pull without causing steric hindrance or direct electronic repulsion with the incoming nucleophile. researchgate.net

In terms of product distribution, the presence of the fluorine atom does not typically introduce alternative reaction pathways under standard nucleophilic substitution conditions. The competing E2 (elimination, bimolecular) reaction, which can be a side reaction for some alkyl halides and sulfonates, is generally not significant for primary substrates like this compound unless a very strong, sterically hindered base is used. masterorganicchemistry.com The fluorine atom's inductive effect is not strong enough at the C-4 position to significantly acidify the β-hydrogens (on C-2) to an extent that would favor elimination over substitution with common nucleophiles.

Applications of 4 Fluorobutyl Methanesulfonate in the Synthesis of Advanced Organic Molecules

Precursor in the Synthesis of Fluorinated Alkyl Chains

The primary application of 4-fluorobutyl methanesulfonate (B1217627) in organic synthesis is as an alkylating agent for the introduction of the 4-fluorobutyl group. This fluorinated alkyl chain is of particular interest in drug design and materials science due to the unique properties conferred by the fluorine atom. omicsonline.orgmdpi.com

4-Fluorobutyl methanesulfonate readily reacts with a variety of nucleophiles, such as amines, phenols, and thiols, to yield functionalized fluorobutane derivatives. The methanesulfonate group, being a strong electron-withdrawing group, renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. ljmu.ac.ukresearchgate.net This reactivity allows for the efficient formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

For instance, the alkylation of primary or secondary amines with this compound provides access to N-(4-fluorobutyl)amines. Similarly, reaction with phenols or thiophenols yields the corresponding 4-fluorobutyl aryl ethers and thioethers. These reactions are typically carried out in the presence of a base to neutralize the methanesulfonic acid byproduct. The versatility of this approach enables the synthesis of a diverse library of fluorinated compounds from readily available starting materials.

The introduction of a 4-fluorobutyl chain can significantly alter the properties of a parent molecule. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, while the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netresearchgate.net Furthermore, the lipophilicity of a molecule can be fine-tuned by the incorporation of a fluorinated alkyl group, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

| Nucleophile | Product | Significance of the Fluorobutyl Group |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | N-(4-fluorobutyl)amine (R₂N-CH₂(CH₂)₂CH₂F) | Modulation of basicity, improved metabolic stability |

| Phenol (ArOH) | 4-Fluorobutyl aryl ether (ArO-CH₂(CH₂)₂CH₂F) | Enhanced lipophilicity and binding interactions |

| Thiol (RSH) | 4-Fluorobutyl thioether (RS-CH₂(CH₂)₂CH₂F) | Increased metabolic stability |

The functionalized fluorobutane derivatives prepared from this compound can serve as versatile intermediates for the construction of more complex molecular architectures. The newly introduced functional group can participate in a variety of subsequent chemical transformations, allowing for the stepwise assembly of intricate molecular scaffolds.

For example, a primary amine introduced via alkylation can be further derivatized through acylation, sulfonylation, or reductive amination to build larger and more complex structures. An aryl ether can undergo electrophilic aromatic substitution to introduce additional functional groups on the aromatic ring. The terminal fluorine atom itself can also participate in certain chemical transformations, although the C-F bond is generally robust.

This strategy of using this compound as a primary building block followed by subsequent chemical modifications is a powerful tool in the synthesis of novel drug candidates and other advanced materials. The ability to introduce a fluorinated moiety at an early stage and then build complexity around it provides a high degree of modularity and flexibility in the synthetic design.

Intermediate in Radiolabeling Methodologies for Positron Emission Tomography (PET) Precursors

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.govnih.gov this compound and its derivatives are important precursors in the synthesis of these ¹⁸F-labeled radiotracers. mdpi.comsemanticscholar.org

While this compound itself contains the stable ¹⁹F isotope, its non-fluorinated analogue, 4-hydroxybutyl methanesulfonate, can be used as a precursor for the synthesis of [¹⁸F]-4-fluorobutyl methanesulfonate. This is achieved through a nucleophilic substitution reaction where the hydroxyl group is displaced by [¹⁸F]fluoride. The resulting [¹⁸F]-4-fluorobutyl methanesulfonate is a potent [¹⁸F]-fluoroalkylating agent.

The synthesis of [¹⁸F]-labeled compounds for PET imaging requires rapid and efficient radiolabeling methods due to the short half-life of ¹⁸F (approximately 110 minutes). nih.govnih.gov The use of precursors with good leaving groups, such as mesylates, is crucial for achieving high radiochemical yields in a short amount of time. semanticscholar.org The general scheme for the synthesis of an [¹⁸F]-labeled alkylating agent from a corresponding hydroxy precursor is as follows:

Activation of the hydroxyl group: The hydroxyl group of a precursor like 1,4-butanediol (B3395766) is converted to a better leaving group, often a tosylate or mesylate.

Nucleophilic [¹⁸F]Fluorination: The activated precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to form the [¹⁸F]-fluoroalkyl intermediate.

This [¹⁸F]-fluoroalkylating agent can then be used to label a variety of biomolecules for PET imaging.

The 4-fluorobutyl group is a common structural motif in many biologically active molecules, including ligands for the cannabinoid type 2 receptor (CB2R). nih.govacs.orgnih.gov CB2R is a promising target for the diagnosis and treatment of various inflammatory and neurodegenerative diseases. Consequently, there is significant interest in developing ¹⁸F-labeled radioligands for imaging CB2R expression in vivo using PET. researchgate.netacs.org

In the synthesis of such radioligands, a common strategy is to use a precursor molecule containing a good leaving group, which can be displaced by [¹⁸F]fluoride in the final step of the synthesis. 4-(Methanesulfonyloxy)butyl derivatives of CB2R ligands are excellent precursors for this purpose. For example, a precursor molecule containing a quinoline (B57606) or indole (B1671886) scaffold with a 4-hydroxybutyl side chain can be synthesized and then converted to the corresponding methanesulfonate. This mesylated precursor is then subjected to nucleophilic substitution with [¹⁸F]fluoride to yield the final ¹⁸F-labeled CB2R radioligand. nih.gov

This late-stage radiofluorination approach is highly advantageous as it allows for the synthesis and purification of the non-radioactive precursor in larger quantities, with the introduction of the short-lived ¹⁸F isotope occurring as the final step. nih.govharvard.edu

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Synthesis of the non-radioactive ligand with a 4-hydroxybutyl side chain. | Appropriate starting materials for the ligand scaffold. |

| 2 | Conversion of the hydroxyl group to a mesylate. | Methanesulfonyl chloride, base (e.g., triethylamine). |

| 3 | Nucleophilic radiofluorination with [¹⁸F]fluoride. | [¹⁸F]KF/Kryptofix 2.2.2, aprotic solvent. |

| 4 | Purification of the final [¹⁸F]-labeled radioligand. | High-performance liquid chromatography (HPLC). |

Contributions to Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. ljmu.ac.ukntu.edu.tw The development of potent and selective chemical probes is crucial for target validation in drug discovery. This compound can contribute to the development of chemical probes by serving as a versatile building block for introducing a fluorinated alkyl chain.

The incorporation of a 4-fluorobutyl group can be a strategic modification in the design of a chemical probe. As mentioned previously, the fluorine atom can enhance metabolic stability, which is a desirable feature for probes used in prolonged cellular or in vivo experiments. researchgate.netresearchgate.net Furthermore, the fluorobutyl group can influence the binding affinity and selectivity of the probe for its target protein by participating in specific interactions within the binding pocket.

This compound allows for the covalent attachment of the 4-fluorobutyl moiety to a parent scaffold that has already demonstrated some affinity for the target of interest. This modular approach enables the systematic exploration of the structure-activity relationship (SAR) by varying the position and nature of the fluorinated chain.

Moreover, the fluorine atom can serve as a useful spectroscopic tag. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions, and the presence of a fluorine atom in the probe molecule provides a sensitive handle for these studies. researchgate.net

Synthesis of Tagged or Derivatized Molecules

The process of "tagging" or derivatizing molecules is crucial in various fields of chemical and biological research, including drug discovery, proteomics, and molecular imaging. This involves attaching a specific chemical entity (the tag) to a molecule of interest to enable its detection, isolation, or to modify its properties. This compound is an effective reagent for introducing a fluorinated tag.

The primary mechanism of action involves the nucleophilic attack by a heteroatom (such as nitrogen, oxygen, or sulfur) within the target molecule on the carbon atom bearing the methanesulfonate group. This results in the displacement of the mesylate and the formation of a new carbon-heteroatom bond, thereby attaching the 4-fluorobutyl group.

Detailed Research Findings:

While direct studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other alkyl methanesulfonates. For instance, the alkylation of amines and phenols with alkyl mesylates is a common synthetic transformation.

In a representative application, this compound can be used to derivatize primary or secondary amines, such as those found in amino acids, peptides, or more complex bioactive molecules. The reaction typically proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Table 1: Representative Alkylation of an Aniline Derivative with this compound

| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Aniline | K₂CO₃ | Acetonitrile (B52724) | 80 | N-(4-fluorobutyl)aniline | 85 |

| 2 | 4-Nitroaniline | NaH | DMF | 25 | N-(4-fluorobutyl)-4-nitroaniline | 92 |

| 3 | Indole | Cs₂CO₃ | Dioxane | 100 | 1-(4-fluorobutyl)indole | 78 |

This data is illustrative and based on the known reactivity of analogous alkyl methanesulfonates.

The resulting N-(4-fluorobutyl) derivatives can be considered "tagged" molecules. The fluorine atom can serve as a probe for ¹⁹F NMR spectroscopy, a powerful analytical technique with a very low background signal, allowing for the sensitive detection and characterization of the tagged molecule in complex mixtures.

Similarly, phenols can be O-alkylated to introduce the 4-fluorobutyl ether linkage. This derivatization can alter the lipophilicity and metabolic stability of phenolic compounds, which is of particular interest in medicinal chemistry.

Table 2: Representative O-Alkylation of a Phenol with this compound

| Entry | Phenol Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Phenol | K₂CO₃ | Acetone | 60 | (4-Fluorobutoxy)benzene | 90 |

| 2 | 4-Hydroxyphenyl)methanone | NaH | THF | 25 | 1-(4-(4-Fluorobutoxy)phenyl)ethan-1-one | 88 |

This data is illustrative and based on the known reactivity of analogous alkyl methanesulfonates.

Integration into Fluoro-substituted Building Blocks

A "building block" in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. This compound acts as a building block by providing a four-carbon chain with a terminal fluorine atom. This is particularly useful for the synthesis of novel fluoro-substituted heterocyclic compounds and other advanced molecular architectures.

The introduction of a 4-fluorobutyl group can be a key step in the synthesis of positron emission tomography (PET) tracers. The fluorine atom can be replaced with the radioactive isotope ¹⁸F in the final step of the synthesis. The methanesulfonate precursor allows for the efficient introduction of the fluorinated alkyl chain early in the synthetic sequence.

Detailed Research Findings:

The synthesis of complex heterocyclic structures often involves the alkylation of a nitrogen or oxygen atom within the heterocyclic core. For example, the N-alkylation of indole derivatives is a common strategy in the development of new pharmaceuticals.

Reaction Scheme: Synthesis of a 1-substituted Indole Derivative

In this scheme, the indole nitrogen acts as a nucleophile, displacing the methanesulfonate group to form the N-alkylated product. This product itself is a new fluoro-substituted building block that can be further functionalized at other positions on the indole ring.

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of compounds with potential biological activity. The fluorobutyl chain can interact with specific binding pockets in enzymes or receptors, potentially enhancing the potency or selectivity of a drug candidate.

Table 3: Examples of Fluoro-substituted Building Blocks Synthesized from this compound

| Starting Material | Product | Application Area |

| Pyrrolidine | 1-(4-Fluorobutyl)pyrrolidine | Synthesis of CNS-active compounds |

| 2-Mercaptobenzimidazole | 2-((4-Fluorobutyl)thio)-1H-benzo[d]imidazole | Antifungal agent synthesis |

| Phthalimide | 2-(4-Fluorobutyl)isoindoline-1,3-dione | Precursor for 4-fluorobutylamine |

These examples are based on established synthetic routes using analogous alkylating agents.

The synthesis of 4-fluorobutylamine from the reaction of this compound with phthalimide, followed by deprotection, provides a key intermediate for the construction of more complex molecules, including radiolabeled compounds for PET imaging.

Analytical and Spectroscopic Characterization Methodologies for 4 Fluorobutyl Methanesulfonate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 4-Fluorobutyl methanesulfonate (B1217627).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Chemical Environment Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Fluorobutyl methanesulfonate by providing detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different sets of protons in the molecule. The methyl protons of the methanesulfonate group are expected to appear as a singlet. The four methylene (B1212753) groups of the butyl chain will each produce a multiplet signal due to spin-spin coupling with adjacent protons and the fluorine atom. The methylene group attached to the fluorine atom will show a characteristic triplet of triplets due to coupling with both the adjacent methylene protons and the ¹⁹F nucleus.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. Distinct signals are expected for the methyl carbon of the sulfonate group and each of the four unique carbon atoms in the fluorobutyl chain. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorinated compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum would show a signal for the single fluorine atom, likely a triplet of triplets, due to coupling with the adjacent methylene protons. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. alfa-chemistry.comresearchgate.net

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | ~3.0 | Singlet | CH₃-S |

| ¹H | ~4.3 | Triplet | -CH₂-O- |

| ¹H | ~4.5 | Triplet of Triplets | F-CH₂- |

| ¹H | ~1.8-2.0 | Multiplet | -CH₂-CH₂- |

| ¹³C | ~37 | Quartet | C H₃-S |

| ¹³C | ~68 | Triplet | -C H₂-O- |

| ¹³C | ~83 (J_CF ≈ 165 Hz) | Doublet of Triplets | F-C H₂- |

| ¹³C | ~20-30 | Multiplets | -C H₂-C H₂- |

| ¹⁹F | ~ -218 | Triplet of Triplets | F -CH₂- |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Upon ionization, the molecule will form a molecular ion (M+), and the mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound.

The fragmentation of the molecular ion provides a unique fingerprint that can be used for identification. Common fragmentation pathways for alkyl methanesulfonates include cleavage of the C-O bond, leading to the formation of a fluorobutyl cation and a methanesulfonate radical, or vice versa. Another likely fragmentation is the loss of the methanesulfonyl group (SO₂CH₃). The observation of fragments corresponding to the fluorobutyl chain can further confirm the structure.

Expected Fragmentation Pattern:

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 172 | [M]+ (Molecular Ion) | - |

| 95 | [CH₃SO₃]⁻ | [C₄H₈F]⁺ |

| 77 | [C₄H₈F]⁺ | [CH₃SO₃]⁻ |

| 79 | [SO₃CH₃]⁺ | [C₄H₈F] |

| 59 | [C₃H₆F]⁺ | CH₂O, CH₃SO₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group, the C-O bond, the C-F bond, and the C-H bonds of the alkyl chain.

Key expected absorption bands include:

S=O Asymmetric and Symmetric Stretching: Strong absorption bands characteristic of the sulfonate group. researchgate.net

C-O Stretching: A strong band indicating the presence of the ester linkage.

C-F Stretching: A strong absorption band, typically in the fingerprint region, confirming the presence of the fluorine atom.

C-H Stretching and Bending: Absorption bands corresponding to the vibrations of the methyl and methylene groups in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| S=O | 1350-1380 and 1170-1190 | Asymmetric and Symmetric Stretching |

| C-O | 1000-1300 | Stretching |

| C-F | 1000-1400 | Stretching |

| C-H (sp³) | 2850-3000 | Stretching |

| C-H (sp³) | 1350-1470 | Bending |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a widely used technique for the analysis of non-volatile or thermally unstable compounds. For methanesulfonate esters, which often lack a strong UV chromophore, derivatization is a common strategy to enhance detection by UV-Vis detectors. nih.govgoogle.commdpi.comnih.gov A reversed-phase HPLC method would likely be employed.

A potential HPLC method could involve:

Column: A C18 stationary phase is commonly used for the separation of moderately polar organic molecules. nih.gov

Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. nih.gov

Detection: As this compound does not have a strong chromophore, UV detection at a low wavelength or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) would be necessary. sielc.com Alternatively, derivatization with a UV-active reagent can be performed prior to analysis. google.commdpi.comnih.gov

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that alkyl methanesulfonates can be analyzed by GC, this method is suitable for assessing the purity of this compound and for detecting any volatile impurities. nih.gov

A typical GC method would involve:

Column: A capillary column with a non-polar or mid-polar stationary phase would be appropriate for separating the analyte from potential impurities.

Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase. nih.gov

Injector and Detector: A split/splitless injector would be used to introduce the sample, and a Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. For more definitive identification, a mass spectrometer (MS) can be used as the detector (GC-MS). nih.gov

Temperature Program: A temperature gradient would be employed to ensure the efficient separation of compounds with different boiling points. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

For compounds like this compound that lack a strong native chromophore or fluorophore, direct detection using common analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection can be challenging, especially at trace levels. veeprho.comthieme-connect.com Derivatization is a chemical modification process employed to convert an analyte into a product with properties more suitable for a given analytical method. libretexts.orgeurekaselect.com This strategy is widely used to enhance the detectability and improve the chromatographic behavior of otherwise difficult-to-analyze substances. nih.govjfda-online.com

Chemical Derivatization for Spectroscopic or Chromatographic Enhancement

Chemical derivatization for this compound focuses on introducing a molecular tag that imparts strong UV absorbance, fluorescence, or improves ionization efficiency for mass spectrometry (MS). As a potent alkylating agent, the methanesulfonate group is an excellent leaving group, making the compound reactive towards nucleophiles. nih.govresearchgate.net This reactivity is exploited in pre-column or post-column derivatization reactions to attach a detectable moiety.

Spectroscopic Enhancement:

The primary goal for spectroscopic enhancement is to attach a chromophoric or fluorophoric group to the butyl chain of the molecule. This is typically achieved by reacting this compound with a nucleophilic derivatizing agent that possesses these optical properties.

Dithiocarbamates: Reagents such as sodium dibenzyldithiocarbamate (B1202937) or sodium diethyldithiocarbamate (B1195824) are effective for derivatizing alkylating agents like methanesulfonates. nih.govnih.govgoogle.com The nucleophilic sulfur atom attacks the carbon atom attached to the methanesulfonate group, displacing it and forming a dithiocarbamate (B8719985) ester. This derivative contains aromatic rings (in the case of dibenzyldithiocarbamate), which exhibit strong UV absorbance, thereby significantly enhancing detection sensitivity for HPLC-UV methods. nih.govresearchgate.net

Aromatic Amines and Thiols: Other nucleophiles containing aromatic systems can also be employed. For example, reagents with primary or secondary amine groups or thiol groups can react with this compound to form UV-active or fluorescent derivatives. libretexts.org The choice of reagent depends on the desired spectroscopic properties and the required reaction conditions.

Chromatographic Enhancement:

Derivatization can also be used to alter the polarity and volatility of an analyte to improve its chromatographic separation and retention. jfda-online.comnih.gov

Quaternary Ammonium (B1175870) Salt Formation: For analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry, derivatization with tertiary amines like trimethylamine (B31210) or triethylamine (B128534) is a viable strategy. nih.gov The reaction converts the alkyl sulfonate into a highly polar, ionic quaternary ammonium salt. nih.govscience.gov This product is well-retained on HILIC columns, allowing for effective separation from the often complex and high-concentration active pharmaceutical ingredient (API) matrix. nih.gov This approach is particularly useful for the determination of trace-level alkyl sulfonate impurities in drug substances. researchgate.net

The following table summarizes common derivatization strategies applicable to alkyl sulfonates for enhanced detection.

| Derivatization Reagent | Target Analyte Type | Resulting Derivative | Enhancement Method | Applicable Technique(s) |

| Sodium Dibenzyldithiocarbamate | Alkyl Methanesulfonate | Dibenzyldithiocarbamate Ester | Introduction of a strong chromophore | HPLC-UV |

| Sodium Diethyldithiocarbamate | Alkyl Methanesulfonate | Diethyldithiocarbamate Ester | Introduction of a chromophore | HPLC-UV |

| Triethylamine / Trimethylamine | Alkyl Methanesulfonate | Quaternary Ammonium Salt | Increased polarity and ionizability | HILIC-MS |

| Pentafluorobenzyl Bromide (PFB-Br) | (General for active hydrogens) | Pentafluorobenzyl (PFB) Ether/Ester | Enhanced electron capture response | GC-ECD, LC-MS |

This table presents examples of derivatization reagents and their applications for enhancing the analytical detection of alkyl sulfonates.

Optimization of Derivatization Reaction Conditions

To ensure a reproducible, efficient, and complete reaction, the derivatization conditions must be carefully optimized. researchgate.net Incomplete derivatization can lead to inaccurate quantification and method variability. The key parameters influencing the reaction between this compound and a nucleophilic derivatization reagent include the solvent, pH, temperature, reaction time, and reagent concentration. nih.govnih.gov

Solvent Selection: The choice of solvent is critical as it must dissolve all reactants and facilitate the reaction. For the derivatization of methanesulfonates with dithiocarbamates, acetonitrile has been shown to be an effective solvent, providing higher yields compared to other organic solvents. nih.gov The solvent should be inert and not interfere with the reaction or subsequent analysis.

pH Control: The pH of the reaction medium can significantly impact the nucleophilicity of the derivatizing reagent and the stability of the reactants and products. For instance, the derivatization of methyl and ethyl methanesulfonate with dithiocarbamates shows a significant increase in product formation when the pH is adjusted to a neutral or slightly alkaline range (pH 7-8). google.com Using a base like sodium hydroxide (B78521) can be crucial to neutralize any acidic components in the sample matrix that might otherwise inhibit the reaction. nih.gov

Reaction Temperature: The reaction rate is highly dependent on temperature. An optimal temperature accelerates the reaction to completion within a reasonable timeframe without causing degradation of the analyte or the newly formed derivative. Studies on derivatizing methanesulfonates have often employed elevated temperatures, such as 80°C, to ensure the reaction proceeds efficiently. google.com

Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the analyte to its derivative. Optimization studies involve monitoring the derivative's peak area over time until it reaches a plateau, indicating the reaction has gone to completion. For some methanesulfonate derivatizations, a reaction time of approximately one hour at the optimal temperature has been found to be sufficient. google.com

Reagent Concentration: The concentration of the derivatizing agent is typically kept in stoichiometric excess to drive the reaction equilibrium towards the product side, ensuring the complete conversion of the trace-level analyte. The optimal concentration is one that achieves maximum yield without causing significant background interference in the chromatogram.

The following table outlines the key parameters and their typical impact on the optimization of derivatization reactions for alkyl sulfonates.

| Parameter | General Effect on Reaction | Considerations for Optimization | Example Condition for Mesylates |

| Solvent | Affects solubility of reactants and reaction kinetics. | Test various aprotic and protic solvents for maximum product yield and good peak shape. | Acetonitrile nih.gov |

| pH | Influences the nucleophilicity of the derivatizing agent and stability of reactants/products. | Adjust pH to maximize the concentration of the reactive form of the nucleophile. | pH 7-8 google.com |

| Temperature | Increases the rate of reaction. | Balance reaction speed against the thermal stability of the analyte and derivative. | 80°C google.com |

| Reaction Time | Determines the extent of product formation. | Monitor product formation over time to find the point of maximum yield. | 1 hour google.com |

| Reagent Concentration | A stoichiometric excess drives the reaction to completion. | Use sufficient excess to ensure complete reaction without causing analytical interference. | e.g., 0.2 mg/mL google.com |

This table summarizes the critical parameters for optimizing derivatization reactions for quantitative analysis.

By systematically optimizing these conditions, a robust and reliable analytical method can be developed for the trace-level quantification of this compound, overcoming the challenges posed by its lack of inherent spectroscopic or favorable chromatographic properties.

Theoretical and Computational Investigations of 4 Fluorobutyl Methanesulfonate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of 4-Fluorobutyl Methanesulfonate (B1217627). By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. aps.orgmdpi.com This process involves finding the lowest energy conformation on the potential energy surface. For 4-Fluorobutyl Methanesulfonate, DFT calculations, often using a basis set like 6-31G**, can predict key structural parameters. researchgate.net

The geometry optimization process yields crucial data such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. These calculations are not merely theoretical exercises; they provide a foundational understanding of the molecule's steric and electronic environment, which influences its physical properties and chemical reactivity. For instance, the calculated geometry can help rationalize how the molecule interacts with other chemical species. mdpi.com

| Parameter Type | Description | Information Gained from DFT |

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond strength and order (e.g., C-O, C-S, C-F bonds). |

| Bond Angle | The angle formed between three connected atoms. | Determines the local shape and steric hindrance around an atom. |

| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | Describes the conformation of the butyl chain and its orientation relative to the mesylate group. |

| Total Energy | The calculated total electronic energy of the molecule in its optimized state. | Allows for the comparison of relative stabilities between different isomers or conformers. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. youtube.com For this compound, the LUMO is expected to be localized around the carbon atom attached to the methanesulfonate group, making it the primary site for nucleophilic attack. The HOMO would likely be distributed over the oxygen atoms of the sulfonate group.

| Orbital | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the region of highest electron density, likely centered on the oxygen atoms of the mesylate. Indicates where the molecule can act as an electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the most electron-deficient region, likely centered on the α-carbon bonded to the mesylate. Indicates the site susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | A key indicator of the molecule's chemical reactivity and stability. A smaller gap facilitates electronic transitions and reactions. |

Mechanistic Modeling of Reactions Involving this compound

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this is particularly useful for studying nucleophilic substitution reactions, where the methanesulfonate group is an excellent leaving group. pitt.educhemistrysteps.comyoutube.com

Nucleophilic substitution reactions, particularly S(_N)2 reactions, are characteristic of primary alkyl sulfonates like this compound. pitt.eduyoutube.com In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org This concerted process proceeds through a high-energy, transient species known as the transition state. libretexts.org

Computational methods, such as DFT, can be used to locate and characterize the geometry and energy of this transition state. nih.gov For this compound reacting with a nucleophile (e.g., a halide ion or an amine), the transition state would feature a pentacoordinated carbon atom, with partial bonds to both the incoming nucleophile and the departing methanesulfonate group. libretexts.org Calculating the structure of this transition state is crucial for understanding the reaction's kinetics.

By calculating the energies of the reactants, transition state, and products, an energy landscape or reaction profile can be constructed. This profile maps the change in potential energy as the reaction progresses along the reaction coordinate.

The key features of this landscape are:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. pitt.edu This value is the primary determinant of the reaction rate; a higher activation energy corresponds to a slower reaction.

Computational analysis of the reaction coordinate provides a detailed view of the bond-breaking and bond-forming processes, offering insights that are often impossible to obtain through experimental means alone. nih.gov

| Parameter | Definition | Computational Insight |

| Reactants | The starting materials (e.g., this compound and a nucleophile). | Optimized geometries and ground-state energies are calculated. |

| Transition State | The highest energy point along the reaction coordinate. | Its structure and energy are calculated to determine the activation barrier. Characterized by a single imaginary vibrational frequency. |

| Products | The final molecules formed after the reaction. | Optimized geometries and ground-state energies are calculated to determine the overall thermodynamics. |

| Activation Energy | Energy(Transition State) - Energy(Reactants) | Determines the kinetic feasibility and rate of the reaction. |

Spectroscopic Property Prediction through Computational Methods

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be used to interpret experimental data or to identify the molecule. nih.govnih.gov

Computational methods can simulate:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Specific peaks can be assigned to the stretching and bending of particular bonds (e.g., S=O, C-F, C-O), aiding in the structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts ((\delta)) for ¹H and ¹³C atoms in the molecule. researchgate.net These predictions are based on the calculated electronic environment around each nucleus and are invaluable for assigning peaks in experimental NMR spectra.

UV-Visible Spectra: By calculating the energies of electronic excitations (e.g., from the HOMO to the LUMO), the wavelengths of maximum absorption ((\lambda_{max})) in the UV-Visible spectrum can be predicted. youtube.com

These computational predictions serve as a powerful complement to experimental spectroscopy, providing a deeper understanding of the relationship between molecular structure and spectral data. researchgate.net

Conformational Analysis and Stability Predictions

The flexibility of the butyl chain in this compound allows it to adopt various spatial arrangements, known as conformations or rotamers. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. This can be achieved through computational methods such as molecular mechanics or quantum mechanical calculations.

The key rotatable bonds in this compound are the C1-C2, C2-C3, C3-C4, and C1-O bonds. Rotation around these bonds leads to different staggered and eclipsed conformations.

Analysis of the Butyl Chain Conformations:

The relative stability of the conformers is primarily determined by steric hindrance and gauche interactions between the substituents. The large methanesulfonate group and the electronegative fluorine atom will significantly influence the conformational preferences of the butyl chain.

Anti vs. Gauche Conformations: For the C1-C2-C3-C4 dihedral angle, the anti conformation, where the C1 and C4 carbons are on opposite sides of the C2-C3 bond, is expected to be the most stable due to minimized steric repulsion. Gauche conformations, where these groups are at a 60° angle, will be higher in energy.

Influence of Fluorine: The presence of the fluorine atom at the C4 position will introduce additional electrostatic interactions that can affect the relative energies of the conformers. There might be a slight preference for conformations that minimize the dipole moment of the molecule.

Stability Predictions:

Computational calculations would predict the relative energies of the different conformers. The lowest energy conformer represents the most stable and, therefore, the most populated conformation at equilibrium. By calculating the energy barriers for rotation around the single bonds, a potential energy surface can be constructed, providing a comprehensive picture of the molecule's conformational landscape. It is predicted that the fully extended, all-anti conformation of the butyl chain would be the global energy minimum.

Interactive Data Table: Predicted Relative Energies of Key Butyl Chain Conformers

| Conformation (C1-C2-C3-C4) | Dihedral Angle | Predicted Relative Energy (kcal/mol) |

| Anti | 180° | 0 (most stable) |

| Gauche (+) | +60° | ~0.9 |

| Gauche (-) | -60° | ~0.9 |

| Eclipsed | 0°, 120°, 240° | > 3 (least stable) |

Note: These are generalized predictions based on the principles of conformational analysis for substituted alkanes.

Future Research Directions and Emerging Applications

Development of More Sustainable Synthetic Pathways for 4-Fluorobutyl Methanesulfonate (B1217627)

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact and enhance efficiency. nih.govresearchgate.net Future research on the synthesis of 4-fluorobutyl methanesulfonate is expected to align with these principles, moving away from traditional methods that may involve hazardous reagents and generate significant waste. Key areas of investigation will likely include biocatalysis and continuous flow chemistry.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. Researchers are exploring biocatalytic routes for the synthesis of alkyl fluorides, which could be adapted for the production of this compound precursors. chemrxiv.orgresearchgate.net For instance, the enzymatic reduction of α-fluoroenones and α-fluoroenoates presents a pathway to chiral fluoroalkanes. chemrxiv.org Future work could focus on identifying or engineering enzymes capable of regioselectively fluorinating a butyl scaffold or mediating the sulfonation step.

Continuous Flow Chemistry: Flow chemistry provides numerous advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. mdpi.comspringernature.com The synthesis of active pharmaceutical ingredients has already benefited from this technology. mdpi.com A continuous flow process for this compound could involve the sequential introduction of reagents in a microreactor system, potentially reducing reaction times and improving yields. nih.gov

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering for fluorination and sulfonation |

| Continuous Flow Chemistry | Improved safety, scalability, and efficiency | Development of integrated flow reactors for multi-step synthesis |

| Green Solvents | Reduced environmental toxicity | Exploring the use of water or other benign solvents in the synthesis nih.govmdpi.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

A significant area of future research will involve uncovering new reactivity patterns for this compound, particularly focusing on the activation of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, and its selective activation remains a considerable challenge. chem8.org

Transition-Metal-Catalyzed C-F Bond Activation: Recent advances have demonstrated the potential of transition-metal catalysts to mediate the cleavage of C-F bonds, opening up new avenues for the functionalization of fluorinated molecules. nih.govmdpi.com Future studies could explore the use of nickel or palladium complexes to catalyze cross-coupling reactions involving the C-F bond of this compound, allowing for the introduction of a wide range of substituents. mdpi.com

Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. johnshopkins.edu The development of organocatalysts that can activate the C-F bond or participate in nucleophilic substitution reactions at the sulfonate group would provide a valuable tool for the synthesis of enantiopure fluorinated compounds derived from this compound.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. chem8.org In the context of this compound, computational modeling can provide valuable insights into several key areas.

Predicting Reaction Pathways: DFT calculations can be employed to model the transition states of potential reactions, helping to predict the feasibility and selectivity of new synthetic routes. chem8.org This can accelerate the discovery of novel transformations by identifying promising catalytic systems and reaction conditions before extensive experimental work is undertaken.

Understanding C-F Bond Activation: Computational studies can elucidate the mechanism of C-F bond activation by transition metals or other catalysts. By modeling the interaction between the catalyst and the substrate, researchers can gain a deeper understanding of the factors that govern this challenging transformation and design more efficient catalysts.

Integration of this compound into Materials Science or Polymer Chemistry (Hypothetical Exploration)

The unique properties imparted by fluorine, such as high thermal stability and hydrophobicity, make fluorinated compounds attractive for applications in materials science. While the direct application of this compound in this field is not yet established, its structure suggests several hypothetical avenues for exploration.

Monomer for Fluorinated Polymers: this compound could potentially serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. researchgate.netnih.gov The presence of the fluorobutyl group could impart desirable properties such as low surface energy and chemical resistance to the resulting polymer. nih.govmdpi.com For example, it could be envisioned as a comonomer in the production of specialty copolymers with tailored properties.

Surface Modification: The fluorinated alkyl chain of this compound could be utilized for the surface modification of materials. By grafting this molecule onto a surface, it may be possible to create hydrophobic and oleophobic coatings.

| Application Area | Potential Role of this compound | Resulting Material Properties |

|---|---|---|

| Polymer Synthesis | Monomer or comonomer | Increased thermal stability, chemical resistance, hydrophobicity |

| Surface Coatings | Surface modifying agent | Hydrophobic and oleophobic surfaces |

Role in Expanding the Chemical Space of Fluorinated Building Blocks

Fluorinated building blocks are crucial in medicinal chemistry and agrochemistry, as the introduction of fluorine can significantly modulate the biological activity and pharmacokinetic properties of a molecule. nih.govnih.govossila.com this compound serves as a valuable precursor for the synthesis of a variety of more complex fluorinated building blocks.

The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the terminal position of the fluorobutyl chain. This versatility enables the synthesis of novel fluorinated amines, ethers, azides, and other derivatives that can be incorporated into larger molecules to explore new chemical space in drug discovery and development. nih.gov The ability to readily introduce a fluorinated four-carbon chain offers a valuable tool for medicinal chemists seeking to fine-tune the properties of lead compounds.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 181.04 .

Advanced Tip : Coupling HPLC with high-resolution MS (HRMS) enhances detection of trace isomers or degradation products .

What analytical challenges arise in quantifying trace impurities (e.g., residual methanesulfonic acid) in this compound?

Advanced Research Question

- Derivatization Methods : Reacting residual methanesulfonic acid with diazomethane to form methyl methanesulfonate, which is more volatile for GC analysis .

- Chromatographic Sensitivity : Use of GC-MS with a polar capillary column (e.g., DB-WAX) improves separation of low-concentration impurities (<0.1% w/w) .

Data Contradiction : While GC-FID is cost-effective, LC-MS/MS provides higher specificity for polar byproducts like sulfonate salts .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Mutagenicity : As a sulfonate ester, it may share mutagenic properties with analogs like ethyl methanesulfonate (EMS) . Use gloves, fume hoods, and closed systems during synthesis.

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before segregating as halogenated organic waste .

Documentation : Maintain safety data sheets (SDS) aligned with GHS hazard classifications (e.g., H341: Suspected of causing genetic defects) .

How does this compound function as an alkylating agent in synthesizing indazole-based cannabinoid derivatives?

Advanced Research Question

- Mechanistic Role : The compound reacts with nitrogen nucleophiles (e.g., indazole) to form C-N bonds, as seen in the synthesis of 4F-MDMB-BINACA .

- Reaction Optimization :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysis : Addition of potassium carbonate or triethylamine accelerates deprotonation of the indazole .

Data Limitation : Side reactions (e.g., O-alkylation) may occur; TLC or in-situ FTIR monitoring is recommended .

What stability studies are necessary for this compound under varying storage conditions?

Intermediate Research Question

- Thermal Stability : Accelerated degradation studies (40–60°C) with HPLC tracking to identify decomposition products (e.g., 4-fluorobutanol or methanesulfonic acid) .

- Hydrolytic Sensitivity : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis to 4-fluorobutanol .

Contradiction Alert : While the compound is stable in dry solvents, trace moisture can drastically reduce shelf life .

How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

Advanced Research Question

- Interlaboratory Studies : Share standardized reaction kits (pre-weighed reagents, solvents) and validate yields/purity via round-robin testing .

- Statistical Analysis : Use ANOVA to compare variability in reaction outcomes (e.g., yield, impurity profiles) .

Example Data : A 2020 study on sulfonate esters reported a 5% interlab variability in GC-FID purity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.